molecular formula C9H9BrMg B6359514 4-(2-Propen-1-yl)phenylmagnesium bromide CAS No. 1783817-25-3

4-(2-Propen-1-yl)phenylmagnesium bromide

Cat. No.: B6359514
CAS No.: 1783817-25-3
M. Wt: 221.38 g/mol
InChI Key: MKFIMQLMQJYVPI-UHFFFAOYSA-M
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Description

4-(2-Propen-1-yl)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C₉H₉BrMg and a molecular weight of 221.39 g/mol . It is often supplied as a solution in tetrahydrofuran (THF) due to its reactivity with moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Propen-1-yl)phenylmagnesium bromide is synthesized through the reaction of 4-(2-Propen-1-yl)bromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture to ensure complete reaction of the magnesium metal .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control temperature. The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Propen-1-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Anhydrous THF, diethyl ether.

Major Products

Scientific Research Applications

4-(2-Propen-1-yl)phenylmagnesium bromide is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-Propen-1-yl)phenylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound makes the carbon atom adjacent to it highly nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating coupling reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

magnesium;prop-2-enylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2,4-5,7-8H,1,6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFIMQLMQJYVPI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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